molecular formula C14H20N2O2S B1398359 N1,N1-Diallyl-4-(ethylsulfonyl)-1,3-benzenediamine CAS No. 1220039-21-3

N1,N1-Diallyl-4-(ethylsulfonyl)-1,3-benzenediamine

Cat. No. B1398359
CAS RN: 1220039-21-3
M. Wt: 280.39 g/mol
InChI Key: QONFTUOZJYTGJZ-UHFFFAOYSA-N
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Description

N1,N1-Diallyl-4-fluorobenzene-1,2-diamine is a compound with the formula C12H15FN2 and a molecular weight of 206.26 . Another related compound is N1,N1-Diallyl-4-bromo-1,2-benzenediamine .


Synthesis Analysis

While specific synthesis methods for “N1,N1-Diallyl-4-(ethylsulfonyl)-1,3-benzenediamine” are not available, related compounds such as N1,N1-diallyl-4-fluorobenzene-1,2-diamine are available for bulk custom synthesis .


Molecular Structure Analysis

The molecular structure of related compounds like N1,N1-Diallyl-4-bromo-1,2-benzenediamine can be found in databases like ChemSpider .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like N1,N1-Diallyl-4-fluorobenzene-1,2-diamine can be found in databases like ChemSpider .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Application in Drug Development : N1,N1-Diallyl-4-(ethylsulfonyl)-1,3-benzenediamine derivatives have been synthesized and evaluated for their biological activities. Compounds derived from similar structures have shown antimicrobial, antifungal, and anthelmintic activity (Saingar, Kumar, & Joshi, 2011).

  • Chemical Synthesis Techniques : Techniques have been developed for the synthesis of sulfonamide derivatives of related compounds, highlighting the chemical versatility and potential for creating a range of biologically active substances (Khazalpour & Nematollahi, 2015).

Corrosion Inhibition and Polymerization

  • Corrosion Inhibition : Compounds structurally similar to N1,N1-Diallyl-4-(ethylsulfonyl)-1,3-benzenediamine have been used in the study of corrosion inhibition. They demonstrate significant potential in protecting metals like steel in corrosive environments (Ali & Saeed, 2001).

  • Polymer Research : The utility in polymer science is evident from the synthesis of polymers from related compounds. These polymers have been explored for their potential in various industrial applications, including as polyelectrolytes and corrosion inhibitors (Ali, Saeed, & EL-Sharif, 2012).

Molecular Structure and Catalysis

  • Molecular Structure Studies : Research on derivatives of similar compounds provides insights into the effects of different structures on molecular binding energies and reaction paths. These findings have implications in synthesizing new molecules and understanding their properties (Wang et al., 1985).

  • Catalytic Applications : Studies have shown the potential of related compounds in catalysis, such as in N-formylation of amines. This underscores their role in facilitating important chemical reactions in industrial and laboratory settings (Rostamnia & Doustkhah, 2016).

Safety And Hazards

For related compounds like N1,N1-Diallyl-4-fluoro-1,2-benzenediamine, safety data sheets recommend immediately removing any clothing contaminated by the product and moving out of the dangerous area .

properties

IUPAC Name

4-ethylsulfonyl-1-N,1-N-bis(prop-2-enyl)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-4-9-16(10-5-2)12-7-8-14(13(15)11-12)19(17,18)6-3/h4-5,7-8,11H,1-2,6,9-10,15H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONFTUOZJYTGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)N(CC=C)CC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1-Diallyl-4-(ethylsulfonyl)-1,3-benzenediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1,N1-Diallyl-4-(ethylsulfonyl)-1,3-benzenediamine
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N1,N1-Diallyl-4-(ethylsulfonyl)-1,3-benzenediamine
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N1,N1-Diallyl-4-(ethylsulfonyl)-1,3-benzenediamine
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Reactant of Route 6
N1,N1-Diallyl-4-(ethylsulfonyl)-1,3-benzenediamine

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